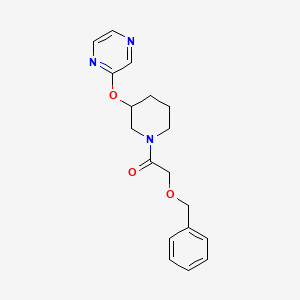![molecular formula C10H11BrN2 B3019389 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine CAS No. 2305255-98-3](/img/structure/B3019389.png)
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine is a compound used in organic syntheses and as pharmaceutical intermediates . It is part of the imidazo[1,2-a]pyridine class of compounds, which have been recognized for their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine can be represented by the InChI code:1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 .
Aplicaciones Científicas De Investigación
Antibacterial Agents
Imidazo[1,2-a]pyridines have been investigated for their antibacterial properties. Researchers have synthesized derivatives of this compound and screened them for anti-proliferative activity against Streptococcus pneumoniae . Further studies could explore its potential as a novel antibacterial agent.
Antitubercular Activity
Recent developments have identified imidazo[1,2-a]pyridine analogues as promising candidates against Mycobacterium tuberculosis (Mtb). Substituents at positions C2 and C6 have been explored, leading to compounds with improved potency against both extracellular and intracellular Mtb . Investigating the specific effects of 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine in this context could be valuable.
Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is considered a “drug prejudice” moiety due to its diverse applications in medicinal chemistry. Researchers explore its potential as a core structure for designing novel drugs . Investigating the pharmacological properties of our compound could contribute to drug discovery efforts.
Material Science
Beyond its biological applications, imidazo[1,2-a]pyridine derivatives are useful in material science. Their unique structural character makes them relevant for designing functional materials, sensors, and other applications . Exploring the material properties of 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine could yield interesting insights.
FtsZ Inhibitors
Docking studies have identified potential anti-FtsZ agents that bind to the Vitamin K3-binding region of S. pneumoniae FtsZ. Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core were synthesized and screened for anti-proliferative activity against S. pneumoniae . Investigating whether our compound exhibits similar inhibitory effects on FtsZ could be relevant.
Direcciones Futuras
The future directions for research on 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine and related compounds could involve further exploration of their potential as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a promising scaffold for this purpose .
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that the compound may interact with multiple targets.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit the growth of these bacteria.
Biochemical Pathways
Given the noted activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb , it is likely that the compound affects pathways related to the survival and proliferation of these bacteria.
Result of Action
Given the compound’s potential activity against mdr-tb and xdr-tb , it may result in the inhibition of bacterial growth and survival.
Propiedades
IUPAC Name |
6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXJSWFFTTYUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN2C1=NC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)
![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)

![2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B3019310.png)

![2-Benzoyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019315.png)

![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)



![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B3019325.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3019326.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3019327.png)